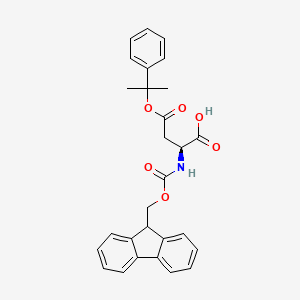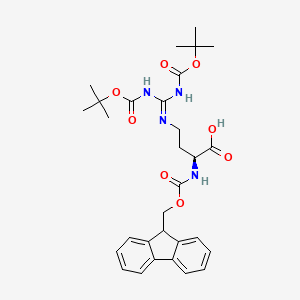
Fmoc-D-Arg(Pmc)-OPfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Arg(Pmc)-OPfp is a complex organic compound that features multiple functional groups, including fluorinated aromatic rings, sulfonylamino groups, and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique electronic properties.
Biology
Bioconjugation: The Fmoc group allows for the compound to be used in peptide synthesis and bioconjugation techniques.
Fluorescent Probes: The fluorenyl group can be used to create fluorescent probes for imaging applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostic Tools: It can be used in the development of diagnostic tools due to its potential fluorescent properties.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: It may be incorporated into polymers to impart unique characteristics.
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of peptides . The specific targets would depend on the structure of the final peptide synthesized using this compound.
Mode of Action
The compound, also known as Fmoc-D-Arg(Pmc)-OPfp, is used in Fmoc solid-phase peptide synthesis (SPPS). In this process, the compound is incorporated into a growing peptide chain. The Fmoc group provides protection for the amino acid during the synthesis process and is removed under basic conditions .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is incorporated into the peptide chain during the elongation phase of synthesis. The exact biochemical pathways affected would depend on the specific peptide being synthesized .
Result of Action
The result of the compound’s action is the successful incorporation of the D-Arginine residue into the growing peptide chain during synthesis. This allows for the creation of complex peptides with specific biological activities .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can affect the efficiency of incorporation of the compound into the peptide chain . For example, the use of N-butylpyrrolidinone (NBP) as a solvent has been shown to improve the performance of Fmoc-Arg(Pbf)-OH, a similar compound, in solid-phase peptide synthesis .
Biochemische Analyse
Biochemical Properties
Fmoc-D-Arg(Pmc)-OPfp plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Pmc group in this compound is removed by TFA in 1-3 hours
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Arg(Pmc)-OPfp typically involves multi-step organic synthesis. The process may include:
Formation of the Pentafluorophenyl Group:
Synthesis of the Chromenyl Sulfonylamino Group: This involves the sulfonylation of a chromene derivative followed by amination.
Coupling Reactions: The final step involves coupling the synthesized intermediates using peptide coupling reagents such as EDCI or DCC under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated peptide synthesizers and large-scale reactors to handle the complex multi-step synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromenyl and fluorenyl groups.
Reduction: Reduction reactions can target the sulfonylamino groups, potentially converting them to amines.
Substitution: The fluorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3,4,5,6-Pentafluorophenyl)alanine: A simpler analog with a single fluorinated aromatic ring.
Fmoc-protected amino acids: Compounds with similar protecting groups used in peptide synthesis.
Sulfonylated chromenes: Compounds with similar sulfonylamino groups.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41F5N4O7S/c1-20-21(2)37(22(3)23-16-17-41(4,5)57-35(20)23)58(53,54)50-39(47)48-18-10-15-29(38(51)56-36-33(45)31(43)30(42)32(44)34(36)46)49-40(52)55-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,49,52)(H3,47,48,50)/t29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBZSPLEATQKR-GDLZYMKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41F5N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate](/img/structure/B613467.png)




